molecular formula C37H30P+ B8132924 Triphenylmethyl triphenylphosphonium chloride

Triphenylmethyl triphenylphosphonium chloride

Cat. No.: B8132924
M. Wt: 505.6 g/mol
InChI Key: CYUKLJGLQGQRCJ-UHFFFAOYSA-N
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Description

Triphenylmethyl triphenylphosphonium chloride is an organic compound that belongs to the class of phosphonium salts. It is characterized by the presence of a triphenylmethyl group attached to a triphenylphosphonium cation, with chloride as the counterion. This compound is known for its applications in organic synthesis, particularly in the Wittig reaction, where it is used to form carbon-carbon double bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triphenylmethyl triphenylphosphonium chloride typically involves the reaction of triphenylphosphine with triphenylmethyl chloride. The reaction is carried out in an anhydrous solvent such as acetone under nitrogen atmosphere to prevent moisture from interfering with the reaction. The temperature is maintained at around 36-38°C initially, and then gradually increased to 46-48°C to complete the reaction. The product is then isolated by filtration, washed with anhydrous ether, and dried .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Triphenylmethyl triphenylphosphonium chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Wittig Reaction: It is widely used in the Wittig reaction to form alkenes from aldehydes and ketones.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide, alkoxide, and amines.

    Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or peracids can be used for oxidation reactions.

    Wittig Reaction Conditions: The Wittig reaction typically requires a base such as sodium hydride or potassium tert-butoxide to generate the ylide intermediate.

Major Products

    Substitution Products: Depending on the nucleophile used, the major products can include alcohols, ethers, or amines.

    Alkenes: In the Wittig reaction, the major products are alkenes formed by the reaction of the ylide with aldehydes or ketones.

Mechanism of Action

The mechanism of action of triphenylmethyl triphenylphosphonium chloride involves its ability to form ylides, which are key intermediates in the Wittig reaction. The ylide formation is facilitated by the presence of a strong base, which deprotonates the phosphonium salt to generate the ylide. The ylide then reacts with carbonyl compounds to form alkenes. Additionally, the compound can act as a phytotoxin by increasing active oxygen species and causing cellular damage in plants .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Triphenylmethyl triphenylphosphonium chloride is unique due to its specific structure, which allows it to participate effectively in the Wittig reaction. Its ability to form stable ylides and its reactivity with a wide range of carbonyl compounds make it a valuable reagent in organic synthesis.

Properties

IUPAC Name

triphenyl(trityl)phosphanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H30P/c1-7-19-31(20-8-1)37(32-21-9-2-10-22-32,33-23-11-3-12-24-33)38(34-25-13-4-14-26-34,35-27-15-5-16-28-35)36-29-17-6-18-30-36/h1-30H/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYUKLJGLQGQRCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)[P+](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H30P+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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